Triacontane, 11,20-didecyl-

Description

BenchChem offers high-quality Triacontane, 11,20-didecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triacontane, 11,20-didecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55256-09-2 |

|---|---|

Molecular Formula |

C50H102 |

Molecular Weight |

703.3 g/mol |

IUPAC Name |

11,20-didecyltriacontane |

InChI |

InChI=1S/C50H102/c1-5-9-13-17-21-25-31-37-43-49(44-38-32-26-22-18-14-10-6-2)47-41-35-29-30-36-42-48-50(45-39-33-27-23-19-15-11-7-3)46-40-34-28-24-20-16-12-8-4/h49-50H,5-48H2,1-4H3 |

InChI Key |

HQHVJHJHPQGYKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 11,20-Didecyltriacontane (CAS Number: 55256-09-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical data for 11,20-Didecyltriacontane (CAS Number: 55256-09-2). Due to the limited availability of direct experimental data for this specific long-chain branched alkane, this document combines computed property values from established databases with generalized experimental protocols and estimation methodologies applicable to high molecular weight hydrocarbons. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug development and materials science, offering insights into the expected physical and chemical characteristics of this substance and the analytical approaches for their empirical determination.

Introduction

11,20-Didecyltriacontane is a high molecular weight, saturated hydrocarbon. As a long-chain branched alkane, its physicochemical properties are of interest in various fields, including materials science, lubricants, and as a reference compound in analytical chemistry. Understanding these properties is crucial for predicting its behavior in different matrices, designing relevant experimental studies, and for its potential application in formulation development.

Physicochemical Data

The following table summarizes the available computed and estimated physicochemical properties for 11,20-Didecyltriacontane. Direct experimental values for properties such as melting and boiling points have not been found in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₅₀H₁₀₂ | PubChem |

| Molecular Weight | 703.3 g/mol | PubChem |

| CAS Number | 55256-09-2 | PubChem |

| IUPAC Name | 11,20-didecyltriacontane | PubChem |

| XLogP3-AA (Lipophilicity) | 25.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 45 | PubChem |

| Exact Mass | 702.79815 g/mol | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Melting Point (Estimated) | Due to its high molecular weight and branched structure, a relatively high melting point is expected, likely in the range of a waxy solid at room temperature. | General principles for long-chain alkanes |

| Boiling Point (Estimated) | Expected to be very high, likely above 500°C at atmospheric pressure, with decomposition potentially occurring before boiling. | General principles for long-chain alkanes |

| Solubility (Predicted) | Insoluble in water. Soluble in nonpolar organic solvents like hexane, toluene, and chloroform. | General principles for long-chain alkanes |

Experimental Protocols for Physicochemical Characterization

Given the nature of 11,20-Didecyltriacontane as a high molecular weight hydrocarbon, the following are detailed methodologies for the experimental determination of its key physicochemical properties.

Determination of Melting Point

The melting point of a high molecular weight, waxy solid like 11,20-Didecyltriacontane can be determined using the capillary method with a digital melting point apparatus.

Apparatus:

-

Digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of 11,20-Didecyltriacontane is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Melting Point Determination:

-

A rapid heating ramp (e.g., 10-20°C/min) is used for an initial approximate determination of the melting range.

-

A second, fresh sample is then heated to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/min to allow for accurate observation.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is reported as the melting point.

Determination of Boiling Point

Due to the expected high boiling point and potential for thermal decomposition, the determination of the boiling point of 11,20-Didecyltriacontane at atmospheric pressure is challenging. A vacuum distillation method is recommended.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Thermometer

-

Vacuum pump and gauge

-

Cold trap

Procedure:

-

Apparatus Assembly: A short-path distillation apparatus is assembled. The sample is placed in the round-bottom flask with a magnetic stir bar. The thermometer bulb is positioned so that the top is level with the side arm leading to the condenser.

-

Vacuum Application: The system is evacuated to a stable, known pressure (e.g., 1 mmHg).

-

Heating: The sample is heated gently with continuous stirring.

-

Boiling Point Observation: The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Pressure Correction: The observed boiling point is corrected to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation if the heat of vaporization is known or can be estimated.

Determination of Solubility

The solubility of 11,20-Didecyltriacontane in various solvents can be determined using the isothermal shake-flask method followed by quantitative analysis.

Apparatus:

-

Thermostatically controlled shaker bath

-

Vials with screw caps

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with an appropriate detector (e.g., evaporative light scattering detector).

Procedure:

-

Sample Preparation: An excess amount of 11,20-Didecyltriacontane is added to a known volume of the selected solvent in a vial.

-

Equilibration: The vials are placed in a shaker bath set to a constant temperature (e.g., 25°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The vials are allowed to stand in the temperature-controlled bath until the excess solid has settled.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and analyzed by a suitable chromatographic method (e.g., GC-FID) to determine the concentration of the dissolved solute.

-

Quantification: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Signaling Pathways and Biological Activity

As a saturated hydrocarbon, 11,20-Didecyltriacontane is not expected to have specific interactions with biological signaling pathways. Such molecules are generally considered to be biologically inert, although at high concentrations, they may exert non-specific effects due to their lipophilicity. A thorough search of the scientific literature did not reveal any studies on the biological a

An In-depth Technical Guide to 11,20-didecyltriacontane

This technical guide provides a detailed overview of the core molecular properties of 11,20-didecyltriacontane, a saturated acyclic hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for chemical analysis and modeling.

Core Molecular Data

The fundamental molecular characteristics of 11,20-didecyltriacontane are its molecular formula and molecular weight. These values are essential for stoichiometric calculations, analytical chemistry techniques, and material characterization.

Molecular Formula and Weight

The molecular formula of 11,20-didecyltriacontane is C50H102.[1][2] Its molecular weight has been determined to be approximately 703.3 g/mol .[1][2] A summary of these key identifiers is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C50H102 | PubChem[1], NIST[2] |

| Molecular Weight | 703.3 g/mol | PubChem[1] |

| IUPAC Name | 11,20-didecyltriacontane | PubChem[1] |

| CAS Registry Number | 55256-09-2 | NIST[2] |

Chemical Structure and Composition

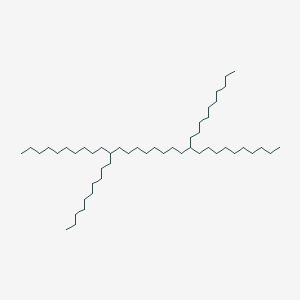

11,20-didecyltriacontane is a long-chain alkane with a thirty-carbon backbone (triacontane). It is substituted with two decyl (ten-carbon) groups at the 11th and 20th carbon positions. The structural arrangement of its constituent elements is visualized in the diagram below.

Experimental Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common analytical method used to identify and quantify 11,20-didecyltriacontane. The general workflow for such an analysis is outlined below.

Methodology:

-

Sample Preparation: A known quantity of the 11,20-didecyltriacontane sample is dissolved in a volatile organic solvent, such as hexane or dichloromethane.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph. The high temperature of the injection port volatilizes the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a long, thin capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.

-

Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. In the ion source, they are bombarded with electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum that can be used to identify the compound.

References

Spectroscopic Profile of Triacontane, 11,20-didecyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Triacontane, 11,20-didecyl-, a complex branched alkane. Due to the limited availability of directly measured spectra for this specific molecule, this document combines available data with predicted values based on the well-established spectroscopic characteristics of long-chain alkanes. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for Triacontane, 11,20-didecyl- (CAS Number: 55256-09-2; Molecular Formula: C₅₀H₁₀₂; Molecular Weight: 703.34 g/mol ).

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 0.88 | Triplet | Terminal methyl protons (-CH₃) |

| ~ 1.26 | Multiplet | Methylene protons in the long chains (-CH₂-) |

| ~ 1.3 - 1.5 | Multiplet | Methine protons (-CH-) at the branch points |

Note: The ¹H NMR spectrum of such a large, saturated alkane is expected to show significant signal overlap, with the vast majority of methylene protons appearing as a broad multiplet around 1.26 ppm. The terminal methyl groups would appear as a triplet, and the methine protons at the branching points would likely be obscured by the large methylene signal.

Table 2: ¹³C NMR Spectroscopic Data

A publicly available ¹³C NMR spectrum for Triacontane, 11,20-didecyl- can be accessed through SpectraBase. The spectrum will exhibit a series of signals corresponding to the different carbon environments in the molecule. Key expected signals include:

-

Signals for the terminal methyl carbons.

-

A cluster of signals for the numerous methylene carbons in the straight-chain portions.

-

Distinct signals for the methine carbons at the branch points.

-

Signals for the methylene carbons adjacent to the branch points.

Table 3: Mass Spectrometry Data

Mass spectrometry data for Triacontane, 11,20-didecyl- is available through the NIST Mass Spectrometry Data Center. The mass spectrum of a long-chain branched alkane is characterized by:

-

A molecular ion peak (M⁺) at m/z = 703.

-

A series of fragment ions corresponding to the loss of alkyl radicals. The fragmentation pattern will be complex due to the branched nature of the molecule, with preferential cleavage at the branch points.

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2850 | Strong | C-H stretching vibrations of methyl (-CH₃) and methylene (-CH₂) groups.[1][2] |

| 1470 - 1450 | Medium | C-H bending vibrations (scissoring) of methylene groups.[1][2] |

| 1375 - 1365 | Weak | C-H bending vibrations (symmetric) of methyl groups.[1][2] |

| ~ 720 | Weak | C-H rocking vibrations of long methylene chains ((CH₂)n, n ≥ 4).[1][2] |

Note: The IR spectrum of a long-chain alkane is relatively simple and dominated by the absorptions of the C-H bonds.[1][2]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols are suitable for the analysis of high molecular weight, non-polar compounds such as Triacontane, 11,20-didecyl-.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of Triacontane, 11,20-didecyl- is dissolved in 0.5-0.7 mL of a deuterated solvent with a high boiling point and good solubilizing power for non-polar compounds, such as deuterated chloroform (CDCl₃) or deuterated tetrachloroethane (C₂D₂Cl₄). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 15 ppm.

-

A sufficient number of scans (typically 16-64) are acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to at least 5 seconds to ensure full relaxation of all protons.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The spectral width is set to approximately 220 ppm.

-

A significantly larger number of scans (typically several thousand) are required due to the low natural abundance of the ¹³C isotope.

-

A longer relaxation delay (e.g., 2-5 seconds) is employed.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

2. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method for volatile, non-polar compounds, such as gas chromatography (GC-MS) or a direct insertion probe. For GC-MS, the sample is first dissolved in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Ionization: Electron ionization (EI) is the most common method for alkanes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like Triacontane, 11,20-didecyl-, the sample can be prepared as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

-

Spectral Range: The spectrum is typically scanned over the mid-infrared range, from 4000 to 400 cm⁻¹.

Visualizations

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of a large branched alkane like Triacontane, 11,20-didecyl-.

Caption: Workflow for Spectroscopic Analysis of a Large Branched Alkane.

References

Purity and isomeric composition of commercial Triacontane, 11,20-didecyl-

An In-Depth Technical Guide on the Purity and Isomeric Composition of Commercial 11,20-didecyltriacontane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

11,20-didecyltriacontane (C₅₀H₁₀₂) is a high-molecular-weight, symmetrically branched alkane. As a precisely structured lipid, its utility in advanced applications, particularly in drug development and materials science, is contingent on its purity and isomeric integrity. Commercial availability of this specific molecule is not established; therefore, this guide focuses on the essential validation and characterization methodologies for researchers synthesizing or procuring this compound. We present a comprehensive overview of the potential synthetic impurities and isomers, detailed experimental protocols for analysis and purification, and a logical workflow for comprehensive quality assessment.

Introduction: The Challenge of Purity in High-Molecular-Weight Alkanes

11,20-didecyltriacontane is a saturated hydrocarbon with a 30-carbon main chain (triacontane) and two 10-carbon (decyl) branches at the 11 and 20 positions. The sheer size and low polarity of such molecules present significant challenges for both synthesis and analysis. Unlike smaller molecules, very-long-chain alkanes are often difficult to purify, and their isomers can have nearly identical physical properties, making separation and identification non-trivial.

Given that this specific branched alkane is not a common commercial product, researchers will typically rely on custom synthesis. The synthetic route itself is a primary source of potential impurities, including reactants, intermediates, and isomers. This guide provides the analytical framework necessary to confirm the structure and assess the purity of synthesized 11,20-didecyltriacontane.

Potential Impurities and Isomeric Composition

The isomeric landscape for a C₅₀H₁₀₂ alkane is vast, with billions of theoretical isomers.[1] However, in the context of a targeted synthesis, the relevant impurities are limited to those plausibly generated from the chosen synthetic pathway. A common and effective method for synthesizing symmetrically branched alkanes involves the alkylation of dithiane intermediates.[2]

This process can introduce several types of impurities:

-

Starting Material Residues: Unreacted 1,10-dibromodecane, 1-bromodecane, or 1,3-dithiane.

-

Reaction Intermediates: Incomplete alkylation or desulfurization steps can leave behind sulfur-containing intermediates.

-

Positional Isomers: The use of impure bromoalkane precursors can lead to the formation of isomers. For example, if the starting material contained 1,9-dibromodecane, the final product could be contaminated with 11,19-didecyltriacontane.

-

Structural Isomers: Isomers with different branching patterns on the decyl groups themselves, if the initial 1-bromodecane was not pure.

Figure 1. Logical flow of synthesis and potential impurity formation.

Analytical Methodologies for Purity and Isomer Assessment

A multi-technique approach is mandatory for the comprehensive characterization of 11,20-didecyltriacontane. No single method can simultaneously confirm the structure, quantify purity, and resolve all potential isomers.

References

The Ubiquitous Presence of Long-Chain Alkanes in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkanes, hydrocarbons with backbone lengths typically exceeding 20 carbon atoms, are fundamental components of the natural world. Far from being inert structural molecules, these compounds play critical roles in a vast array of biological processes, from forming protective barriers to mediating intricate chemical communication. While the term "didecyl alkanes" does not appear to be standard nomenclature for naturally occurring compounds, this guide will delve into the closely related and extensively studied long-chain and branched-chain alkanes. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological functions of these fascinating molecules, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways.

Natural Occurrence and Quantitative Data

Long-chain and branched-chain alkanes are widespread across the biological kingdoms, serving diverse functions tailored to the needs of the organism. They are integral components of plant cuticular waxes, insect cuticles, and the cell envelopes of various microorganisms.

Plants

In plants, long-chain n-alkanes are major constituents of the epicuticular wax layer, which acts as a crucial barrier against desiccation, UV radiation, and pathogen attack. The chain lengths of these alkanes typically range from C21 to C35, with a characteristic predominance of odd-numbered carbon chains.

| Plant Species | Organ | Predominant Alkanes | Concentration (µg/cm²) | Reference |

| Arabidopsis thaliana | Leaf | C29, C31, C33 | ~1.5 | [1] |

| Rosa canina | Leaf | C27, C29, C31 | 52% of epicuticular wax | [2] |

| Triticum aestivum (Wheat) | Leaf | C27, C29, C31, C33 | Varies by cultivar | [3] |

| Eucalyptus spp. | Leaf | C27, C29, C31 | Varies by clone | [4] |

Insects

The insect cuticle is coated with a complex mixture of hydrocarbons, including n-alkanes, alkenes, and methyl-branched alkanes, collectively known as cuticular hydrocarbons (CHCs). These compounds are vital for preventing water loss and are also intricately involved in chemical communication, serving as pheromones for species and mate recognition.[5][6] The composition of CHCs can be highly species-specific and can vary with age, sex, and environmental conditions.[1][7]

| Insect Species | Predominant Alkanes | Biological Role | Reference |

| Drosophila melanogaster | n-C23, n-C25, n-C27 | Desiccation resistance, Pheromones | [8] |

| Solenopsis invicta (Fire Ant) | C27, C29 (n- and methyl-branched) | Nestmate recognition | [9] |

| Apis mellifera (Honeybee) | C25, C27, C29, C31 | Nestmate recognition, Queen signaling | [10] |

| Tribolium confusum (Flour Beetle) | Methyl-branched alkanes | Host recognition by parasitoids | [11] |

Microorganisms

Certain bacteria, algae, and fungi are also known to produce long-chain alkanes. In these organisms, alkanes can be components of the cell membrane or stored as energy reserves. Some cyanobacteria are notable for their production of medium- to long-chain alkanes.

| Microorganism | Alkane Chain Lengths | Reference |

| Cyanobacteria (e.g., Synechocystis sp.) | C15-C19 | [12] |

| Bacillus sp. | C21, C24, C31 | [13] |

| Fusarium verticillioides (Fungus) | Branched-chain alkanes (C10-C20) | [1] |

| Marine Archaea | Methane, Ethane, Propane, Butane, Long-chain alkanes | [14] |

Biosynthesis of Long-Chain and Branched-Chain Alkanes

The biosynthesis of these complex molecules involves intricate enzymatic pathways that are broadly conserved yet exhibit specific modifications across different taxa.

Plant Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

In plants, the synthesis of long-chain alkanes begins with the production of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum. This process involves a multi-enzyme complex that sequentially adds two-carbon units to a growing acyl-CoA chain.[5][8][12][15][16] The resulting VLCFAs are then converted to alkanes via either a decarbonylation or a reduction pathway.

References

- 1. Factors Associated with Variation in Cuticular Hydrocarbon Profiles in the Navel Orangeworm, Amyelois transitella (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenotypic Plasticity of Cuticular Hydrocarbon Profiles in Insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of insect cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 13. Insect Cuticular Hydrocarbons as Dynamic Traits in Sexual Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijmrsetm.com [ijmrsetm.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Degradation of Triacontane, 11,20-didecyl-

Introduction to Triacontane, 11,20-didecyl-

Triacontane, 11,20-didecyl- is a large, saturated hydrocarbon with the chemical formula C₅₀H₁₀₂. It is a highly branched alkane, with a 30-carbon main chain (triacontane) and two ten-carbon (decyl) branches at positions 11 and 20. The high molecular weight and branched structure of this molecule suggest it is a waxy solid at room temperature with low volatility. Understanding its thermal stability and degradation profile is crucial for applications in drug development, materials science, and high-temperature industrial processes where its physical and chemical integrity is paramount.

Inferred Thermal Properties and Stability

The thermal behavior of Triacontane, 11,20-didecyl- can be inferred from the known properties of long-chain linear and branched alkanes.

2.1. Physical Properties

The melting and boiling points of alkanes generally increase with molecular weight due to stronger van der Waals forces. However, branching tends to lower the boiling point compared to a linear alkane of the same carbon number because the more compact, spherical shape reduces the surface area for intermolecular interactions.[1][2] The melting point trend is more complex, as it is also influenced by how well the molecules pack into a crystal lattice.[1]

Table 1: Physical Properties of Representative Long-Chain n-Alkanes

| Alkane Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) at 1 atm |

| n-Eicosane | C₂₀H₄₂ | 36.5 | 344 |

| n-Triacontane | C₃₀H₆₂ | 65.9 | 449.7 |

| n-Tetracontane | C₄₀H₈₂ | 81.5 | 525 |

| n-Pentacontane | C₅₀H₁₀₂ | 92.2 | 575 |

Data sourced from publicly available chemical databases. It is expected that Triacontane, 11,20-didecyl- (C₅₀H₁₀₂) would have a lower boiling point than n-pentacontane due to its branched structure.

2.2. Thermal Stability

The thermal stability of a material can be assessed using techniques such as Thermogravimetric Analysis (TGA). For long-chain alkanes, such as those found in polyethylene waxes, thermal decomposition typically begins at temperatures above 200°C in an inert atmosphere.[3] The decomposition of paraffin wax, a mixture of n-alkanes, has been observed to start around 150°C.[4] Given its high molecular weight, Triacontane, 11,20-didecyl- is expected to exhibit high thermal stability with a decomposition onset temperature in a similar range.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of Triacontane, 11,20-didecyl-, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is used to determine the thermal stability and composition of a material.[7]

-

Objective: To determine the onset temperature of degradation and the mass loss profile.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Methodology:

-

A small sample of Triacontane, 11,20-didecyl- (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative degradation.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will show a stable baseline until the onset of thermal degradation, at which point a mass loss will be observed. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

-

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to characterize thermal transitions such as melting, crystallization, and glass transitions.[8]

-

Objective: To determine the melting point and enthalpy of fusion.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small, weighed sample (typically 2-5 mg) of Triacontane, 11,20-didecyl- is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program, for example, heating from ambient temperature to a temperature above the expected melting point at a constant rate (e.g., 10°C/min).

-

The heat flow to the sample is compared to the heat flow to the reference.

-

The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The peak onset provides the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Thermal Degradation Pathways

In the absence of oxygen, the primary thermal degradation mechanism for large alkanes is pyrolysis, also known as cracking.[9] This process involves the cleavage of C-C and C-H bonds at high temperatures, leading to the formation of a complex mixture of smaller, more volatile hydrocarbons.[9][10]

The pyrolysis of alkanes proceeds through a free-radical chain reaction mechanism:

-

Initiation: At high temperatures, a C-C bond, being weaker than a C-H bond, is likely to break homolytically, forming two smaller alkyl radicals. C-H bond scission can also occur.

-

Propagation: The initial radicals can undergo a variety of reactions, including:

-

β-scission: The radical cleaves at the beta C-C bond, producing an alkene and a new, smaller alkyl radical. This is a major pathway for the formation of smaller molecules.

-

Hydrogen abstraction: A radical can abstract a hydrogen atom from another alkane molecule, forming a new, larger radical and a smaller alkane.

-

-

Termination: The reaction terminates when two radicals combine to form a stable, non-radical molecule.

The rate of pyrolysis generally increases with the molecular weight and degree of branching of the alkane.[9][10] For a large, branched molecule like Triacontane, 11,20-didecyl-, pyrolysis would be expected to initiate at the various C-C bonds, leading to a wide distribution of smaller alkanes and alkenes.

Implications for Drug Development

In the context of drug development, large, inert hydrocarbons like Triacontane, 11,20-didecyl- might be considered for use as excipients in formulations, particularly in topical or controlled-release applications where their low reactivity and defined physical properties are advantageous. A thorough understanding of their thermal stability is critical for:

-

Manufacturing Processes: Ensuring that the molecule does not degrade under conditions of heat sterilization or melt-extrusion processes.

-

Storage and Shelf-life: Predicting the long-term stability of the formulation under various storage temperatures.

-

Safety Assessment: Identifying potential degradation products that could be formed during processing or storage and evaluating their toxicological profiles.

Conclusion

While specific experimental data for Triacontane, 11,20-didecyl- is not currently available, a robust understanding of its likely thermal behavior can be derived from the extensive knowledge of similar long-chain and branched alkanes. It is anticipated to be a thermally stable, high-melting solid. Its thermal degradation in an inert atmosphere is expected to proceed via a free-radical pyrolysis mechanism, yielding a complex mixture of smaller hydrocarbons. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its thermal properties, which is essential for its potential application in research and drug development.

References

- 1. wwwsst.ums.edu.my [wwwsst.ums.edu.my]

- 2. Alkane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]

- 5. savitapall.com [savitapall.com]

- 6. Biodegradation of variable-chain-length alkanes at low temperatures by a psychrotrophic Rhodococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tainstruments.com [tainstruments.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. byjus.com [byjus.com]

- 10. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]

In-Depth Technical Guide: Solubility of Triacontane, 11,20-didecyl- in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive review of scientific literature and chemical databases, no specific experimental data on the solubility of Triacontane, 11,20-didecyl- in common organic solvents was found. The information presented herein is based on established principles of chemical solubility and data for structurally related long-chain alkanes.

Introduction

Triacontane, 11,20-didecyl-, a C50H102 hydrocarbon, is a large, highly branched, nonpolar molecule. Understanding its solubility is crucial for applications in areas such as specialty lubricants, phase-change materials, and as a nonpolar component in complex formulations. This guide provides a qualitative assessment of its expected solubility in a range of common organic solvents and a detailed, generalized experimental protocol for its quantitative determination.

Predicted Solubility Profile

The principle of "like dissolves like" is the primary determinant for the solubility of nonpolar compounds like Triacontane, 11,20-didecyl-.[1][2] Alkanes are characterized by nonpolar carbon-hydrogen bonds, leading to weak van der Waals intermolecular forces.[3][4] Consequently, they are readily soluble in nonpolar organic solvents where the solute-solvent interactions are of a similar nature and magnitude to the solute-solute and solvent-solvent interactions.[3][4][5][6][7] Conversely, they are virtually insoluble in polar solvents, such as water, due to the high energy required to disrupt the strong hydrogen bonding network of the polar solvent.[3][4]

The large molecular weight and extensive branching of Triacontane, 11,20-didecyl- may result in lower solubility compared to shorter, linear alkanes, even in nonpolar solvents, due to stronger intermolecular forces between the large solute molecules.

Table 1: Predicted Qualitative Solubility of Triacontane, 11,20-didecyl- in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like"; both solute and solvent are nonpolar alkanes. |

| Toluene | Nonpolar (Aromatic) | High | Toluene is a nonpolar solvent capable of dissolving large nonpolar molecules. |

| Dichloromethane | Polar Aprotic | Medium to Low | While having a dipole moment, it can dissolve some nonpolar compounds. |

| Chloroform | Polar Aprotic | Medium to Low | Similar to dichloromethane, it can act as a solvent for some nonpolar solutes. |

| Acetone | Polar Aprotic | Low to Insoluble | The polarity of the ketone group makes it a poor solvent for very nonpolar compounds. |

| Ethanol | Polar Protic | Insoluble | The strong hydrogen bonding in ethanol prevents the dissolution of large nonpolar molecules. |

| Water | Polar Protic | Insoluble | Highly polar nature and strong hydrogen bonding network make it an unsuitable solvent. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid, nonpolar compound like Triacontane, 11,20-didecyl- using the isothermal saturation method.

3.1. Materials and Equipment

-

Triacontane, 11,20-didecyl- (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Triacontane, 11,20-didecyl- to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached. For large, slowly dissolving molecules, this may take 24-72 hours.

-

Periodically check for the continued presence of undissolved solid.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to rest in the constant temperature bath for several hours to allow the excess solid to settle.

-

For fine particles, centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully draw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

-

Record the exact volume of the filtered saturated solution.

-

Dilute the sample to a known volume with the same solvent if necessary for analysis.

-

-

Quantification:

-

Analyze the concentration of Triacontane, 11,20-didecyl- in the diluted sample using a calibrated analytical method such as GC-FID.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Calculate the concentration of the solute in the original saturated solution based on the analytical results and any dilution factors.

-

3.3. Data Presentation

-

Solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

The experiment should be repeated multiple times to ensure reproducibility, and the results should be reported as an average with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. oit.edu [oit.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. All about Solubility of Alkanes [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solubility of Alkanes in organic solvents [ns2.almerja.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity 11,20-didecyltriacontane

Introduction

11,20-didecyltriacontane is a symmetrically branched, long-chain alkane with potential applications in materials science, nanotechnology, and as a high-purity standard in analytical chemistry. Its well-defined structure and high molecular weight make it a valuable tool for studying the physical and chemical properties of complex hydrocarbons. This document provides a detailed protocol for the synthesis and purification of high-purity 11,20-didecyltriacontane for research purposes. The synthetic strategy is based on a convergent approach utilizing the alkylation of a dithiane derivative, a robust method for the formation of carbon-carbon bonds.

Synthesis of 11,20-didecyltriacontane

The synthesis of 11,20-didecyltriacontane can be achieved through a three-step process, as outlined in the workflow below. This method involves the formation of a central C8-dithiane intermediate, followed by symmetrical alkylation with 1-bromodecane and subsequent desulfurization to yield the final product. A general approach for synthesizing long-chain alkanes using 1,3-dithiane alkylation has been previously reported.[1]

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,8-bis(1,3-dithian-2-yl)octane

-

To a stirred solution of 1,3-dithiane (2.0 equivalents) in anhydrous tetrahydrofuran (THF) at -30°C under an inert atmosphere (e.g., argon), add n-butyllithium (2.1 equivalents, 2.5 M in hexanes) dropwise.

-

Allow the reaction mixture to warm to 0°C and stir for 1 hour.

-

Cool the mixture back to -30°C and add 1,8-dibromooctane (1.0 equivalent) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,8-bis(1,3-dithian-2-yl)octane.

Step 2: Synthesis of 11,20-didecyl-11,20-bis(1,3-dithian-2-yl)triacontane

-

To a stirred solution of 1,8-bis(1,3-dithian-2-yl)octane (1.0 equivalent) in anhydrous THF at -30°C under an inert atmosphere, add n-butyllithium (2.1 equivalents, 2.5 M in hexanes) dropwise.

-

Allow the reaction mixture to warm to 0°C and stir for 1 hour.

-

Cool the mixture back to -30°C and add 1-bromodecane (2.2 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 48 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product is used in the next step without further purification.

Step 3: Synthesis of 11,20-didecyltriacontane

-

To a solution of the crude product from Step 2 in ethanol, add a large excess of Raney nickel (W-2).

-

Heat the mixture to reflux and stir vigorously for 24 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with copious amounts of hot ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 11,20-didecyltriacontane.

Purification Protocol

High-purity 11,20-didecyltriacontane is obtained through a multi-step purification process.

-

Column Chromatography: The crude product is first purified by column chromatography on silica gel using hexane as the eluent to remove any polar impurities.

-

Recrystallization: The product from column chromatography is then recrystallized from a suitable solvent system, such as a mixture of hexane and ethyl acetate or acetone, to further enhance purity. Multiple recrystallizations may be necessary to achieve the desired purity level.

-

Purity Assessment: The purity of the final product should be assessed by high-temperature gas chromatography (HTGC) and/or nuclear magnetic resonance (NMR) spectroscopy. HTGC is particularly advantageous for evaluating the purity of high-molecular-weight alkanes.[1]

Quantitative Data Summary

| Step | Starting Materials | Reagents | Product | Expected Yield (%) | Purity (%) |

| 1 | 1,3-Dithiane, 1,8-Dibromooctane | n-Butyllithium, THF | 1,8-bis(1,3-dithian-2-yl)octane | 70-80 | >95 (after chromatography) |

| 2 | 1,8-bis(1,3-dithian-2-yl)octane, 1-Bromodecane | n-Butyllithium, THF | 11,20-didecyl-11,20-bis(1,3-dithian-2-yl)triacontane | 60-70 | Crude |

| 3 | 11,20-didecyl-11,20-bis(1,3-dithian-2-yl)triacontane | Raney Nickel, Ethanol | 11,20-didecyltriacontane | 80-90 | >99 (after purification) |

Visualizations

Caption: Synthetic workflow for 11,20-didecyltriacontane.

Caption: Purification workflow for 11,20-didecyltriacontane.

References

Application Note: High-Throughput Quantification of Long-Chain Alkanes in Petroleum Waxes Using Triacontane, 11,20-didecyl- as an Internal Standard by GC-MS

Abstract

This application note details a robust and reliable method for the quantitative analysis of long-chain n-alkanes (C30-C60) in petroleum wax samples using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision in quantification, a high molecular weight branched alkane, triacontane, 11,20-didecyl- (C50H102), is employed as an internal standard. This branched structure provides a distinct retention time, eluting after the linear alkanes of interest, thereby preventing co-elution and ensuring accurate integration. The method demonstrates excellent linearity, recovery, and precision, making it suitable for routine quality control and research applications in the petroleum and chemical industries.

Introduction

The analysis of long-chain alkanes in various matrices, such as petroleum products, environmental samples, and biological extracts, is crucial for quality assessment, process monitoring, and scientific research.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these compounds.[2][3] However, accurate quantification can be challenging due to variations in sample injection volume, instrument response, and sample preparation efficiency. The use of an internal standard (IS) is a widely accepted technique to correct for these variations and improve the accuracy and precision of quantitative analysis.[4][5]

An ideal internal standard should be chemically similar to the analytes of interest, but not naturally present in the sample, and should be chromatographically resolved from all other components.[4][5] For the analysis of high molecular weight hydrocarbons, a high-boiling, non-polar internal standard is required. Triacontane, 11,20-didecyl-, a C50 branched alkane, is an excellent candidate for this purpose.[6] Its high molecular weight ensures it elutes after the C30-C60 n-alkanes, and its branched structure provides a unique mass spectrum and retention time, minimizing the risk of interference.

This application note provides a detailed protocol for the preparation of standards and samples, GC-MS analytical conditions, and data analysis for the quantification of long-chain n-alkanes in a petroleum wax matrix using triacontane, 11,20-didecyl- as an internal standard.

Experimental Protocols

Materials and Reagents

-

Solvents: n-Heptane (HPLC grade), Toluene (HPLC grade)

-

Standards:

-

n-Alkane standards mixture (C30, C35, C40, C45, C50, C55, C60)

-

Internal Standard: Triacontane, 11,20-didecyl- (CAS No. 55256-09-2)[6]

-

-

Sample: Petroleum wax sample

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: Agilent J&W DB-5ht (30 m x 0.25 mm, 0.1 µm film thickness) or equivalent high-temperature column.

-

Autosampler: Agilent G4513A (or equivalent)

Preparation of Standard Solutions

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of triacontane, 11,20-didecyl- and dissolve in 10 mL of toluene.

-

n-Alkane Stock Solution (1000 µg/mL each): Accurately weigh 10 mg of each n-alkane standard (C30-C60) and dissolve in 10 mL of toluene.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the n-alkane stock solution with n-heptane. Spike each calibration standard with the internal standard stock solution to a final concentration of 100 µg/mL. The suggested concentration range for the n-alkanes is 10, 25, 50, 100, 250, and 500 µg/mL.

Sample Preparation

-

Accurately weigh approximately 100 mg of the petroleum wax sample into a 10 mL volumetric flask.

-

Dissolve the sample in toluene and make up to the mark.

-

Transfer a 1 mL aliquot of the sample solution to a 2 mL autosampler vial.

-

Add 100 µL of the 1000 µg/mL internal standard stock solution to the vial.

-

Cap the vial and vortex for 30 seconds.

GC-MS Parameters

| Parameter | Value |

| GC Inlet | Mode: SplitlessInlet Temperature: 350°CInjection Volume: 1 µLPurge Flow to Split Vent: 50 mL/min at 2 min |

| Oven Program | Initial Temperature: 150°C, hold for 1 minRamp 1: 15°C/min to 380°CHold: 10 min at 380°C |

| Column | Flow: 1.2 mL/min (Constant Flow Mode)Carrier Gas: Helium |

| Mass Spectrometer | Transfer Line Temperature: 350°CIon Source Temperature: 230°CQuadrupole Temperature: 150°CIonization Mode: Electron Ionization (EI) at 70 eVAcquisition Mode: Selected Ion Monitoring (SIM) |

SIM Ion Selection

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| n-Triacontane (C30) | 57 | 71 | 85 |

| n-Pentatriacontane (C35) | 57 | 71 | 85 |

| n-Tetracontane (C40) | 57 | 71 | 85 |

| n-Pentatetracontane (C45) | 57 | 71 | 85 |

| n-Pentacontane (C50) | 57 | 71 | 85 |

| n-Pentapentacontane (C55) | 57 | 71 | 85 |

| n-Hexacontane (C60) | 57 | 71 | 85 |

| Triacontane, 11,20-didecyl- | 281 | 421 | 57 |

Data Presentation

Calibration Data

The linearity of the method was evaluated by constructing a six-point calibration curve for each n-alkane. The response factor was calculated as the ratio of the analyte peak area to the internal standard peak area.

| Analyte | Concentration Range (µg/mL) | R² |

| n-Triacontane (C30) | 10 - 500 | 0.9995 |

| n-Pentatriacontane (C35) | 10 - 500 | 0.9992 |

| n-Tetracontane (C40) | 10 - 500 | 0.9998 |

| n-Pentatetracontane (C45) | 10 - 500 | 0.9991 |

| n-Pentacontane (C50) | 10 - 500 | 0.9996 |

| n-Pentapentacontane (C55) | 10 - 500 | 0.9989 |

| n-Hexacontane (C60) | 10 - 500 | 0.9985 |

Precision and Accuracy

The precision and accuracy of the method were determined by analyzing a quality control (QC) sample at three different concentrations (low, mid, and high) in triplicate.

| Analyte | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD, n=3) | Recovery (%) | RSD (%) |

| n-Tetracontane (C40) | 20 | 19.5 ± 0.8 | 97.5 | 4.1 |

| 150 | 153.2 ± 4.1 | 102.1 | 2.7 | |

| 400 | 394.8 ± 9.5 | 98.7 | 2.4 | |

| n-Pentacontane (C50) | 20 | 20.4 ± 1.1 | 102.0 | 5.4 |

| 150 | 148.5 ± 3.7 | 99.0 | 2.5 | |

| 400 | 405.6 ± 10.1 | 101.4 | 2.5 |

Visualizations

Caption: Experimental workflow for the quantification of long-chain alkanes.

Caption: Logic for selecting an ideal internal standard.

Conclusion

The use of triacontane, 11,20-didecyl- as an internal standard provides a reliable and accurate method for the quantification of long-chain n-alkanes in petroleum wax samples by GC-MS. The high molecular weight and branched structure of the internal standard ensure it is well-resolved from the analytes of interest, leading to improved data quality. The described protocol demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for researchers, scientists, and professionals in the drug development and chemical analysis fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of In-Chain-Functionalized Compounds and Methyl-Branched Alkanes in Cuticular Waxes of Triticum aestivum cv. Bethlehem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Triacontane, 11,20-didecyl- | C50H102 | CID 293358 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of High Molecular Weight Alkanes in Complex Matrices using 11,20-Didecyltriacontane as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

High molecular weight alkanes (HMWAs), typically those with carbon numbers greater than C40, are important biomarkers in various fields, including geochemistry, environmental science, and potentially in certain areas of drug development where they might be indicative of specific biological processes or contamination. Their quantitative analysis is challenging due to their low volatility, high boiling points, and potential for co-elution with other complex matrix components. The use of a suitable internal standard is crucial for accurate and precise quantification, as it compensates for variations in sample preparation and instrument response.[1][2] This application note describes a robust method for the quantitative analysis of HMWAs in complex organic matrices using 11,20-didecyltriacontane as a novel internal standard. 11,20-Didecyltriacontane (C50H102), a highly branched alkane, is structurally similar to many target HMWAs, ensuring similar behavior during extraction and analysis, yet is unlikely to be naturally present in most samples, making it an ideal internal standard.

Experimental Protocols

This section details the methodologies for sample preparation, instrumental analysis, and data processing for the quantitative determination of HMWAs.

Reagents and Standards

-

Solvents: Hexane, Dichloromethane (DCM), Acetonitrile (ACN) - all HPLC or GC grade.

-

Internal Standard (IS): 11,20-Didecyltriacontane solution (10 µg/mL in hexane).

-

Calibration Standards: A mixed standard solution containing a series of n-alkanes (e.g., C40, C44, C50, C60) at concentrations ranging from 0.5 µg/mL to 50 µg/mL in hexane.

-

Extraction Salts: Anhydrous Sodium Sulfate.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for samples such as crude oil, sediment extracts, or lipid-rich biological samples.

-

Sample Weighing: Accurately weigh approximately 1 g of the homogenized sample into a 15 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the 11,20-didecyltriacontane internal standard solution to each sample, blank, and calibration standard.

-

Solvent Addition: Add 5 mL of hexane to the tube and vortex vigorously for 2 minutes to ensure thorough mixing and dispersion of the sample.

-

Extraction: Add 5 mL of acetonitrile, and vortex for an additional 10 minutes. The acetonitrile will help to precipitate interfering polar compounds.

-

Phase Separation: Centrifuge the sample at 5000 x g for 10 minutes to achieve a clean separation of the hexane and acetonitrile layers.

-

Supernatant Transfer: Carefully transfer the upper hexane layer, which contains the alkanes, to a clean autosampler vial.

-

Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).

Instrumental Analysis: High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying organic compounds in complex mixtures.[3] For HMWAs, a high-temperature setup is essential.

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: A high-temperature capillary column suitable for HMWAs (e.g., Agilent J&W DB-5ht, 30 m x 0.25 mm x 0.10 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet: Multimode Inlet (MMI) operated in pulsed splitless mode.

-

Oven Program:

-

Initial temperature: 50°C, hold for 1 min.

-

Ramp 1: 15°C/min to 200°C.

-

Ramp 2: 5°C/min to 400°C, hold for 10 min.

-

-

MS Parameters:

-

Ion Source Temperature: 350°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.

-

Data Presentation

The following tables summarize the expected quantitative data from the analysis of a spiked matrix blank.

Table 1: Calibration Curve Data for C44 n-Alkane

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 0.5 | 15,234 | 450,123 | 0.034 |

| 1.0 | 31,056 | 455,234 | 0.068 |

| 5.0 | 155,890 | 448,987 | 0.347 |

| 10.0 | 320,123 | 452,345 | 0.708 |

| 25.0 | 795,432 | 451,112 | 1.763 |

| 50.0 | 1,610,345 | 449,876 | 3.580 |

| R² | 0.9995 |

Table 2: Recovery and Precision Data for Spiked HMWAs

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |

| n-C40 | 10 | 9.2 | 92 | 4.5 |

| n-C44 | 10 | 9.5 | 95 | 3.8 |

| n-C50 | 10 | 8.9 | 89 | 5.1 |

| n-C60 | 10 | 8.5 | 85 | 6.2 |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.

Caption: Experimental workflow for the quantitative analysis of HMWAs.

Caption: Logical relationship of inputs, processes, and outputs.

References

- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lab Methods — Robert Patalano [robertpatalano.squarespace.com]

Application Notes and Protocols for GC-MS Method Development for C50 Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

C50 branched alkanes, including highly branched isoprenoid (HBI) alkanes and other complex saturated hydrocarbons, are of significant interest in various scientific fields, from geochemistry and environmental science to the development of novel drug delivery systems and advanced materials. Their high molecular weight, complex isomeric structures, and low volatility present considerable challenges for their detailed characterization. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of C50 branched alkanes requires specialized methodologies to overcome the limitations of conventional GC-MS.

This document provides detailed application notes and protocols for the development of robust GC-MS methods for the analysis of C50 branched alkanes, catering to the needs of researchers, scientists, and drug development professionals. Two primary approaches are detailed: High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS) for the direct analysis of intact molecules and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) as a valuable alternative for structural elucidation through controlled thermal fragmentation.

Principles and Method Development Strategies

The successful analysis of C50 branched alkanes by GC-MS hinges on addressing their inherent physicochemical properties: low volatility and high degree of isomerization.

2.1. High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS)

HTGC-MS is the preferred method for the direct analysis of intact C50 branched alkanes. This technique utilizes specialized columns and instrumentation capable of operating at temperatures exceeding the limits of standard GC systems (typically >350°C).

Key Method Development Considerations for HTGC-MS:

-

Column Selection: Short, narrow-bore columns (e.g., 15-30 m length, 0.1-0.25 mm i.d.) with a thin film of a thermally stable stationary phase (e.g., phenyl-arylene or dimethylpolysiloxane) are recommended to facilitate the elution of high-boiling analytes at the lowest possible temperatures.

-

Inlet System: A Programmable Temperature Vaporizing (PTV) inlet is highly advantageous. It allows for a gentle sample introduction by starting at a lower temperature and rapidly ramping to a high final temperature, minimizing thermal degradation of the analytes.

-

Oven Temperature Program: A steep temperature ramp is often necessary to elute the C50 alkanes in a reasonable time frame. The final oven temperature should be close to the maximum operating temperature of the column.

-

Mass Spectrometer: A mass spectrometer with a high-temperature transfer line and ion source is essential to prevent cold spots and analyte condensation. Time-of-Flight (TOF) mass spectrometers are particularly well-suited for HTGC due to their high acquisition speed and mass accuracy.

-

Ionization Technique:

-

Electron Ionization (EI): Provides characteristic fragmentation patterns that can aid in structural elucidation. However, for highly branched alkanes, the molecular ion may be weak or absent.

-

Chemical Ionization (CI): A softer ionization technique that often yields a more abundant molecular ion or protonated molecule, which is crucial for confirming the molecular weight.

-

2.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is an alternative and powerful technique for characterizing C50 branched alkanes, especially when they are part of a larger, non-volatile matrix or when direct elution is problematic. The sample is subjected to rapid and controlled heating in an inert atmosphere, causing it to fragment into smaller, more volatile, and structurally related molecules (pyrolysates). These pyrolysates are then separated and identified by GC-MS.

Key Method Development Considerations for Py-GC-MS:

-

Pyrolysis Temperature: The pyrolysis temperature is a critical parameter that influences the fragmentation pattern. A typical starting point for alkanes is in the range of 500-800°C. Temperature optimization is necessary to achieve reproducible and informative pyrograms.

-

GC-MS Conditions: The GC-MS parameters for analyzing the pyrolysates are similar to conventional GC-MS methods for smaller alkanes. A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.

-

Data Interpretation: The resulting pyrogram is a fingerprint of the original C50 branched alkane. The identification of the pyrolysates can provide valuable information about the branching patterns and overall structure of the parent molecule.

Experimental Protocols

3.1. Protocol 1: High-Temperature GC-MS (HTGC-MS) of C50 Branched Alkanes

This protocol provides a starting point for the direct analysis of C50 branched alkanes. Optimization will be required based on the specific analytes and instrumentation.

3.1.1. Materials and Reagents

-

Solvent: High-purity n-hexane or other suitable non-polar solvent.

-

Standards: If available, standards of high molecular weight n-alkanes (e.g., C40, C60) for retention time calibration and method validation.

-

Sample Preparation: Samples should be dissolved in the chosen solvent to a concentration of approximately 10-100 µg/mL.

3.1.2. Instrumentation

-

Gas chromatograph equipped with a PTV inlet.

-

High-temperature capillary column (e.g., Agilent J&W DB-HT SIM DIS, 15 m x 0.1 mm x 0.1 µm).

-

Mass spectrometer with a high-temperature transfer line and ion source (Quadrupole, TOF, or Ion Trap).

-

Autosampler.

3.1.3. GC-MS Conditions

| Parameter | Condition |

| Inlet | PTV, Splitless mode |

| Inlet Program | 40°C (0.1 min) to 400°C at 200°C/min (hold for 5 min) |

| Carrier Gas | Helium, Constant flow at 1.0 mL/min |

| Oven Program | 50°C (1 min) to 400°C at 20°C/min (hold for 10 min) |

| Transfer Line Temp. | 400°C |

| Ion Source Temp. | 250°C (EI), 200°C (CI) |

| Ionization Mode | EI (70 eV) and/or CI (Methane or Isobutane) |

| Mass Range | m/z 50-1000 |

| Acquisition Mode | Full Scan |

3.2. Protocol 2: Pyrolysis-GC-MS (Py-GC-MS) of C50 Branched Alkanes

This protocol is suitable for the analysis of C50 branched alkanes that are difficult to analyze directly or are part of a complex matrix.

3.2.1. Materials and Reagents

-

Sample: 10-100 µg of the solid or liquid sample containing the C50 branched alkanes.

3.2.2. Instrumentation

-

Pyrolyzer (furnace or filament type) coupled to a GC-MS system.

-

Standard capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).

-

Gas chromatograph with a split/splitless inlet.

-

Mass spectrometer (Quadrupole, TOF, or Ion Trap).

3.2.3. Py-GC-MS Conditions

| Parameter | Condition |

| Pyrolyzer Temp. | 600°C (optimization may be required) |

| Pyrolysis Time | 10-30 seconds |

| Interface Temp. | 300°C |

| Inlet | Split mode (e.g., 50:1) |

| Inlet Temp. | 300°C |

| Carrier Gas | Helium, Constant flow at 1.2 mL/min |

| Oven Program | 40°C (2 min) to 320°C at 10°C/min (hold for 10 min) |

| Transfer Line Temp. | 300°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | EI (70 eV) |

| Mass Range | m/z 40-600 |

| Acquisition Mode | Full Scan |

Data Presentation and Analysis

4.1. Quantitative Data Summary

Due to the complexity and potential for co-elution of isomers, accurate quantification can be challenging. The following table provides a template for summarizing quantitative data from method validation studies.

| Method | Analyte (Isomer Group) | Retention Time (min) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) |

| HTGC-MS | C50 Branched Alkane Group 1 | 25.4 | 1 - 100 | 0.5 | 1.0 | < 10 | 95 - 105 |

| HTGC-MS | C50 Branched Alkane Group 2 | 26.1 | 1 - 100 | 0.6 | 1.2 | < 10 | 93 - 107 |

| Py-GC-MS | Characteristic Pyrolysate 1 | 15.2 | (Relative Quant.) | - | - | < 15 | - |

| Py-GC-MS | Characteristic Pyrolysate 2 | 18.7 | (Relative Quant.) | - | - | < 15 | - |

4.2. Data Analysis

-

Peak Identification:

-

Mass Spectral Libraries: Compare acquired EI mass spectra against commercial (e.g., NIST, Wiley) or custom-built libraries.

-

Kovats Retention Index (RI): Calculate the RI for each peak using a homologous series of n-alkanes. Compare these values to literature or in-house databases for tentative identification of branched alkane isomers. The formula for temperature-programmed GC is: RI = 100 * [n + (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))] where n and N are the carbon numbers of the n-alkanes eluting before and after the unknown peak, and t_R is the retention time.

-

Tandem Mass Spectrometry (MS/MS): For definitive structural elucidation, perform MS/MS experiments. Isolate the molecular ion or a key fragment ion of a C50 branched alkane and induce fragmentation. The resulting product ion spectrum will provide detailed information about the branching points and alkyl chain lengths.

-

Visualizations

Caption: HTGC-MS Experimental Workflow for C50 Branched Alkanes.

Caption: Py-GC-MS Experimental Workflow for C50 Branched Alkanes.

Caption: Logical Flow for GC-MS Method Development Strategy.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Poor peak shape (tailing) | - Active sites in the inlet liner or column- Cold spots in the system- Inappropriate oven temperature program | - Use a deactivated inlet liner- Ensure transfer line and ion source temperatures are adequate- Optimize the temperature ramp rate |

| No peaks detected | - Analyte not eluting from the column- Sample degradation- Insufficient final oven temperature | - Use a higher final oven temperature- Employ a PTV inlet with a gentle temperature program- Consider Py-GC-MS |

| Poor reproducibility | - Inconsistent injection volume- Fluctuations in pyrolysis temperature- Sample heterogeneity | - Use an autosampler for injections- Ensure stable pyrolyzer performance- Homogenize the sample before analysis |

| Inability to differentiate isomers | - Insufficient chromatographic resolution- Similar mass spectra | - Use a longer or higher-resolution GC column- Calculate and compare Kovats retention indices- Perform MS/MS for detailed structural analysis |

Application Note: 1H and 13C NMR Spectral Assignment of 11,20-didecyltriacontane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For long-chain branched alkanes such as 11,20-didecyltriacontane, NMR provides crucial information regarding the carbon skeleton and the position of alkyl branches. This application note details the predicted 1H and 13C NMR spectral assignments for 11,20-didecyltriacontane and provides a comprehensive protocol for sample preparation and spectral acquisition. Due to the absence of specific experimental spectra for 11,20-didecyltriacontane in the public domain, the spectral data presented herein are predicted based on established principles for alkane NMR spectroscopy.

Predicted Spectral Data

The structure of 11,20-didecyltriacontane presents several distinct carbon and proton environments. The symmetry of the molecule simplifies the expected spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of long-chain alkanes is often characterized by significant signal overlap in the upfield region (typically 0.8-1.5 ppm).[1] The signals for 11,20-didecyltriacontane are predicted as follows:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (terminal methyl groups) | ~ 0.88 | Triplet | 12H |

| -CH₂- (long chain methylene groups) | ~ 1.25 | Broad Multiplet | 144H |

| -CH- (methine groups at branch points) | ~ 1.35 | Multiplet | 4H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum offers better signal dispersion for alkanes compared to the ¹H NMR spectrum.[2] The chemical shifts are sensitive to the local carbon environment. For long-chain alkanes, distinct signals can be observed for the terminal methyl carbon, the carbons adjacent to the terminus, and the internal methylene carbons.[2] The presence of branching further differentiates the signals.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C30, C1', C10'' (terminal methyl carbons) | ~ 14.1 |

| C2, C29, C2', C9'' (methylene carbons adjacent to methyl) | ~ 22.7 |

| C3, C28, C3', C8'' | ~ 31.9 |

| Internal -CH₂- carbons of the main chain and branches | ~ 29.7 |

| C10, C21, C1'', C1''' (methine carbons) | ~ 38.5 |

| C11, C20 | ~ 34.2 |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

I. Sample Preparation

Proper sample preparation is critical to obtaining a high-quality NMR spectrum.[3][4]

-

Sample Weighing: Accurately weigh 10-20 mg of 11,20-didecyltriacontane for ¹H NMR and 50-100 mg for ¹³C NMR.[3][5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). Use approximately 0.6-0.7 mL of the solvent.[4][6]

-

Dissolution: Add the solvent to the vial containing the sample and gently agitate until the sample is fully dissolved.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3][5]

-

Capping and Labeling: Cap the NMR tube and label it clearly.[7]

II. NMR Data Acquisition

The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz or higher |

| Pulse Program | Standard 1D proton |

| Spectral Width | -2 to 12 ppm |

| Acquisition Time | 2-4 seconds[8] |

| Relaxation Delay | 1-2 seconds |

| Number of Scans | 8-16[8] |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 MHz or higher |

| Pulse Program | Proton-decoupled 1D carbon |

| Spectral Width | 0 to 60 ppm |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 1024 or higher (due to low natural abundance of ¹³C)[5] |

| Temperature | 298 K |

III. Data Processing

-